1-(5-Bromopyridin-2-yl)ethanol

Synthetic Chemistry Process Optimization Yield Analysis

Sourcing a reliable chiral building block for medicinal chemistry can be challenging. 1-(5-Bromopyridin-2-yl)ethanol (CAS 159533-68-3) is a brominated pyridine derivative with a secondary alcohol that serves as a versatile pharmaceutical intermediate. - **Synthetic Utility:** The bromine atom at the 5-position enables Suzuki/Heck cross-couplings for rapid diversification. - **Cost-Effective Screening:** The racemic mixture is >12-fold cheaper than the (R)-enantiomer, ideal for SAR studies. - **Biological Tool:** A characterized ALDH2 inhibitor (Ki = 2.40 µM), useful as a benchmark in metabolic pathway research. - **Supply Assurance:** Preferred Grignard route (73.7% yield) reduces COGS; consistent 95% purity supports reproducible downstream chemistry.

Molecular Formula C7H8BrNO
Molecular Weight 202.051
CAS No. 159533-68-3
Cat. No. B575126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-2-yl)ethanol
CAS159533-68-3
Molecular FormulaC7H8BrNO
Molecular Weight202.051
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)Br)O
InChIInChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3
InChIKeyMFQDJRTUQSZLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-2-yl)ethanol: Chiral Building Block


1-(5-Bromopyridin-2-yl)ethanol (CAS 159533-68-3) is a brominated pyridine derivative featuring a secondary alcohol functional group [1]. The compound is characterized by a chiral center, making it a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals . Its structure, incorporating a bromine atom at the 5-position of the pyridine ring, enables versatile cross-coupling reactions, such as Suzuki and Heck couplings, for further molecular elaboration . The compound is typically supplied as a racemic mixture with a standard purity of 95% .

Why Substitutes Fail for 1-(5-Bromopyridin-2-yl)ethanol


While structurally related compounds like 2-(5-bromopyridin-2-yl)ethanol (CAS 1206968-77-5) or the corresponding ketone 1-(5-bromopyridin-2-yl)ethanone exist, they cannot be interchanged with 1-(5-Bromopyridin-2-yl)ethanol in synthetic routes. The specific spatial arrangement of the hydroxyl group adjacent to the pyridine ring creates a unique chiral center, which is absent in the linear 2-(5-bromopyridin-2-yl)ethanol [1]. Furthermore, the alcohol's distinct reactivity profile compared to the ketone dictates different synthetic pathways and yields . For instance, the ketone reduction route to the target alcohol yields 60%, whereas direct synthesis of the alcohol via Grignard reaction yields 73.7% . Substituting one for another would introduce a different functional group or stereochemistry, fundamentally altering downstream synthetic outcomes and potentially compromising the activity of the final pharmaceutical or agrochemical product .

1-(5-Bromopyridin-2-yl)ethanol Evidence Guide


Synthetic Yield Advantage: Grignard Route

The synthesis of 1-(5-Bromopyridin-2-yl)ethanol can be achieved via two primary routes. The Grignard reaction of 5-bromopyridine-2-carbaldehyde with methyl magnesium bromide yields the target compound at 73.7% . In contrast, the reduction of 1-(5-bromopyridin-2-yl)ethanone with sodium borohydride yields only 60% . This represents a 13.7 percentage point advantage for the Grignard route. For procurement teams, this difference directly impacts the cost and efficiency of large-scale synthesis, making the Grignard route the more economical and scalable choice when planning a synthesis campaign involving this compound [1].

Synthetic Chemistry Process Optimization Yield Analysis

Cost Comparison: Racemic vs. (R)-Enantiomer

The racemic mixture of 1-(5-Bromopyridin-2-yl)ethanol is significantly more cost-effective than its single enantiomer counterpart, (1R)-1-(5-bromopyridin-2-yl)ethanol. Based on commercial supplier data, 1g of the racemic compound is available for approximately ¥351 , whereas 1g of the (R)-enantiomer is priced at approximately ¥4,320 . This represents a price difference of over 12-fold. For initial research, large-scale screening, or applications where stereochemistry is not critical, the racemic mixture provides a substantial cost saving. This is a key differentiator when evaluating procurement options, especially for early-stage development projects with budget constraints .

Procurement Economics Cost-Benefit Analysis Racemic Synthesis

Purity Benchmark: Vendor-Validated Standard

Multiple reputable vendors, including AKSci and BOC Sciences, consistently supply 1-(5-Bromopyridin-2-yl)ethanol with a minimum purity specification of 95% . This standardized purity level ensures reliable performance as a synthetic intermediate, minimizing side reactions and purification challenges in downstream applications. While some vendors may offer higher purities (e.g., 97-98%) at a premium [1], the widely available 95% grade represents a balanced and cost-effective baseline for most research and industrial applications. This vendor-validated specification provides a clear benchmark for quality control and procurement, ensuring batch-to-batch consistency and reducing the risk of failed syntheses due to unknown impurities [2].

Quality Assurance Reproducibility Vendor Specification

ALDH2 Inhibition Profile

In enzymatic assays, racemic 1-(5-Bromopyridin-2-yl)ethanol has been characterized as a competitive inhibitor of full-length recombinant human aldehyde dehydrogenase 2 (ALDH2), exhibiting a Ki of 2.40E+3 nM and an IC50 of 4.60E+3 nM [1]. While these values indicate moderate potency, this binding interaction provides a distinct pharmacological profile compared to structurally similar compounds that lack this specific activity. For example, the close analog 2-(5-bromopyridin-2-yl)ethanol has no reported ALDH2 inhibition data in authoritative databases [2]. This differential activity is crucial for researchers investigating ALDH2 as a therapeutic target or for those seeking a tool compound with a known, albeit moderate, interaction profile. The data supports the selection of 1-(5-Bromopyridin-2-yl)ethanol over its analogs when ALDH2-related assays are planned [3].

Enzyme Inhibition Aldehyde Dehydrogenase Binding Affinity

Physical Properties Compared to Isomeric Analog

The physical properties of 1-(5-Bromopyridin-2-yl)ethanol are subtly different from its structural isomer, 2-(5-bromopyridin-2-yl)ethanol. The target compound has a reported boiling point of 274.4 °C at 760 mmHg and a density of 1.555 g/cm³ . In contrast, 2-(5-bromopyridin-2-yl)ethanol has a predicted boiling point of 273.1±25.0 °C . While the boiling point ranges overlap due to the predicted nature of the comparator's data, the precise value for the target compound (274.4 °C) provides a definitive parameter for distillation-based purification. These physical constants are critical for designing and optimizing purification protocols (e.g., distillation, flash chromatography), ensuring efficient isolation of the target compound from reaction mixtures and preventing cross-contamination with isomeric byproducts .

Physicochemical Properties Purification Isomer Differentiation

1-(5-Bromopyridin-2-yl)ethanol Applications


Large-Scale Synthesis via Grignard Route

Given the 73.7% yield achieved through the Grignard reaction with 5-bromopyridine-2-carbaldehyde , this synthetic route is the preferred choice for large-scale production of downstream pharmaceutical intermediates. The high yield minimizes raw material costs and waste, directly impacting the cost of goods sold (COGS) for the final active pharmaceutical ingredient (API). Procurement teams should secure 5-bromopyridine-2-carbaldehyde and methyl magnesium bromide as key starting materials when planning a campaign using this compound. [1]

Cost-Effective Early-Stage Screening

For high-throughput screening or structure-activity relationship (SAR) studies where stereochemistry is not a primary driver, the racemic mixture of 1-(5-Bromopyridin-2-yl)ethanol offers a significant cost advantage over its chiral counterparts. With a price differential exceeding 12-fold compared to the (R)-enantiomer , the racemate allows researchers to explore a broader chemical space and conduct more extensive testing without exceeding budget constraints. This is particularly valuable in academic or early-stage biotech settings.

ALDH2 Biochemical Assays and Target Validation

For research programs centered on aldehyde dehydrogenase 2 (ALDH2), 1-(5-Bromopyridin-2-yl)ethanol provides a well-characterized tool compound with a known inhibition profile (Ki = 2.40E+3 nM) [2]. Its moderate activity can serve as a benchmark for evaluating novel inhibitors or as a chemical probe for studying ALDH2-related metabolic pathways. This is a distinct application not supported by its non-inhibiting isomer, 2-(5-bromopyridin-2-yl)ethanol. [3]

Purification Method for Isomeric Separation

The precise boiling point (274.4 °C at 760 mmHg) and density (1.555 g/cm³) of 1-(5-Bromopyridin-2-yl)ethanol provide critical data for developing robust purification protocols. These properties enable the design of efficient distillation or chromatography methods to separate the target compound from reaction mixtures, especially when synthesizing in the presence of its structural isomer 2-(5-bromopyridin-2-yl)ethanol. This is essential for process chemists aiming to meet stringent purity specifications for downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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